molecular formula C14H22ClN3 B2942321 N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride CAS No. 1216594-92-1

N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride

Cat. No.: B2942321
CAS No.: 1216594-92-1
M. Wt: 267.8
InChI Key: IZRSGJOXMYRWDU-UHFFFAOYSA-N
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Description

N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Quaternization: The resulting N-ethyl benzimidazole is further reacted with ethylamine to introduce the ethanamine group.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the ethanamine group.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-((1H-benzo[d]imidazol-2-yl)methyl)ethanamine
  • N-ethyl-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine
  • N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)propylamine

Uniqueness

N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-N-[(1-ethylbenzimidazol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3.ClH/c1-4-16(5-2)11-14-15-12-9-7-8-10-13(12)17(14)6-3;/h7-10H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRSGJOXMYRWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN(CC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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